molecular formula C19H26F2N4O B15113773 4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine

4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine

Cat. No.: B15113773
M. Wt: 364.4 g/mol
InChI Key: SUTVQNCANJUEPB-UHFFFAOYSA-N
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Description

4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with difluoropiperidine and cyclopenta[d]pyrimidinyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4,4-difluoropiperidine with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product. The use of advanced equipment and stringent quality control measures is essential to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 3,3-Difluoroazetidine hydrochloride

Uniqueness

Compared to similar compounds, 4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C19H26F2N4O

Molecular Weight

364.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C19H26F2N4O/c1-13-22-16-4-2-3-15(16)17(23-13)24-9-5-14(6-10-24)18(26)25-11-7-19(20,21)8-12-25/h14H,2-12H2,1H3

InChI Key

SUTVQNCANJUEPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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